Functional Uterotonic Activity of [D-Asn5]-Oxytocin vs. Oxytocin Agonist
In a cumulative dose-response study for oxytocic activity, [D-Asn5]-Oxytocin demonstrates a similar intrinsic activity profile to the native agonist oxytocin, yet it exhibits minimal specific oxytocic and vasodepressor effects . This indicates that the D-Asn5 substitution decouples the intrinsic efficacy from the physiological functional response observed with the L-Asn5-containing native hormone. Unlike potent antagonists which produce a rightward shift in the oxytocin dose-response curve with quantifiable pA2 values, [D-Asn5]-Oxytocin's functional profile is that of a weak, low-efficacy agonist/antagonist, underscoring its utility as a baseline control in functional assays [1].
| Evidence Dimension | Intrinsic Activity / Functional Oxytocic Effect |
|---|---|
| Target Compound Data | Minimal specific oxytocic effect; similar intrinsic activity to oxytocin |
| Comparator Or Baseline | Oxytocin (L-Asn5): Potent full agonist with maximal uterotonic response. |
| Quantified Difference | Qualitative shift from potent agonism (Oxytocin) to minimal specific activity ([D-Asn5]-Oxytocin). |
| Conditions | In vitro cumulative dose-response uterotonic bioassay. |
Why This Matters
This functional decoupling is critical for researchers requiring a structurally analogous control that lacks the confounding high-potency agonism of oxytocin, enabling precise dissection of signaling pathways.
- [1] Hill PS, et al. Oxytocin antagonists with changes in the Asn5 position. Int J Pept Protein Res. 1991. View Source
